2-Fluorophenylacetonitrile

Description

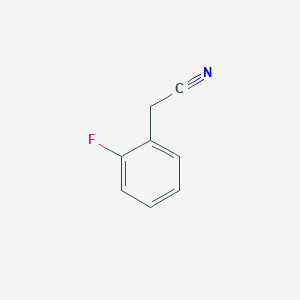

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-8-4-2-1-3-7(8)5-6-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVJMKMVLKOQQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059810 | |

| Record name | Benzeneacetonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326-62-5 | |

| Record name | 2-Fluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=326-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetonitrile, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzyl cyanide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88280 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetonitrile, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluorophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide. This compound serves as a valuable building block in the development of various pharmaceuticals and agrochemicals.[1] This document outlines two primary synthetic pathways, starting from either 2-fluorobenzaldehyde or 2-fluorobenzyl chloride. Detailed experimental protocols, a summary of quantitative data, and a visualization of the synthetic workflow are provided to facilitate laboratory application.

Introduction

This compound (CAS No. 326-62-5) is an organic compound featuring a phenyl ring substituted with a fluorine atom at the ortho position and a cyanomethyl group.[2][3] The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable synthon in medicinal chemistry. This guide details reliable methods for its preparation in a laboratory setting.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented:

-

From 2-Fluorobenzaldehyde: A two-step process involving the reduction of the aldehyde to the corresponding alcohol, followed by chlorination and subsequent cyanation.

-

From 2-Fluorobenzyl Chloride: A direct nucleophilic substitution of the benzylic chloride with a cyanide salt.

The following sections provide detailed experimental protocols for these synthetic strategies.

Experimental Protocols

Pathway 1: Synthesis from 2-Fluorobenzaldehyde

This pathway is adapted from a well-established procedure for the synthesis of the isomeric 4-fluorophenylacetonitrile.[4] The methodology involves a three-step, one-pot reaction sequence.

Step 1: Reduction of 2-Fluorobenzaldehyde to 2-Fluorobenzyl Alcohol

-

In a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 150 mL of water and 14.2 g (0.1 mol) of 2-fluorobenzaldehyde.

-

With stirring, add 1 g of a phase-transfer catalyst, such as benzyltriethylammonium chloride.

-

Gradually add a solution of a reducing agent, for example, 2 g (0.036 mol) of potassium borohydride, while maintaining the reaction temperature below 30°C.

-

After the addition is complete, continue stirring at 30°C for 5 hours.

-

Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL).

-

Combine the organic phases and wash with 30% hydrochloric acid until the pH is between 6 and 7. The resulting toluene solution contains 2-fluorobenzyl alcohol.

Step 2: Chlorination of 2-Fluorobenzyl Alcohol to 2-Fluorobenzyl Chloride

-

Transfer the toluene solution of 2-fluorobenzyl alcohol to a clean 250 mL four-necked flask.

-

Slowly add 15 g (0.126 mol) of thionyl chloride at 25°C.

-

After the addition, heat the reaction mixture to 50°C and maintain for 1 hour.

-

Cool the mixture and add 50 mL of water. Neutralize the solution to a pH of 7-8 by adding a 10% sodium carbonate solution.

-

Separate the organic phase and wash it with water (2 x 30 mL) to obtain a toluene solution of 2-fluorobenzyl chloride.

Step 3: Cyanation of 2-Fluorobenzyl Chloride to this compound

-

To the toluene solution of 2-fluorobenzyl chloride in a 250 mL four-necked flask, add 80 mL of water, 1 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide.

-

Heat the mixture to 90°C and stir vigorously for 3 hours.

-

After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL).

-

Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure at a temperature below 60°C.

-

Purify the crude product by vacuum distillation to obtain this compound.

Pathway 2: Synthesis from 2-Fluorobenzyl Chloride

This method involves a direct nucleophilic substitution reaction.

-

In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluorobenzyl chloride in a suitable solvent such as acetone or ethanol/water.

-

Add a slight molar excess of sodium cyanide or potassium cyanide. The addition of a catalytic amount of sodium iodide can facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by vacuum distillation.

An alternative cyanation agent is potassium ferrocyanide in the presence of a copper catalyst, which is less toxic than simple alkali metal cyanides.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Synthesis from 4-Fluorobenzaldehyde (Analogous) | ||

| Overall Yield | 62.1% | [4] |

| Physicochemical Properties of this compound | ||

| Molecular Formula | C₈H₆FN | [2][3] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 114-117 °C / 20 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5009 |

Visualizations

Synthetic Workflow from 2-Fluorobenzaldehyde

Caption: One-pot synthesis of this compound from 2-Fluorobenzaldehyde.

Synthetic Workflow from 2-Fluorobenzyl Chloride

Caption: Direct cyanation of 2-Fluorobenzyl Chloride.

References

physical and chemical properties of 2-Fluorophenylacetonitrile

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Fluorophenylacetonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound, also known as 2-fluorobenzyl cyanide, is an organic compound featuring a phenyl group substituted with a fluorine atom at the ortho position and an acetonitrile group.[1][2][3] The presence of the fluorine atom significantly influences its chemical properties and reactivity.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 326-62-5 | [2][4][5] |

| Molecular Formula | C₈H₆FN | [1][2][5] |

| Molecular Weight | 135.14 g/mol | [1][2][4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | 1.059 - 1.1 g/mL at 25 °C | [4] |

| Boiling Point | 226.4 °C at 760 mmHg; 114-117 °C at 20 mmHg | [4] |

| Flash Point | 43 °C (109.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.5009 | [4] |

| Solubility | Insoluble in water; soluble in organic solvents | [3] |

| LogP | 1.50 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key techniques include:

-

Infrared (IR) Spectroscopy : FTIR spectra are available for this compound, which can be used to identify the characteristic vibrational frequencies of its functional groups, notably the nitrile (C≡N) stretch.[1]

-

Raman Spectroscopy : FT-Raman spectra provide complementary information to IR spectroscopy for structural elucidation.[1]

-

Mass Spectrometry : Data from the NIST Mass Spectrometry Data Center is available for this compound.[1]

Synthesis and Experimental Protocols

General Synthesis Protocol:

A plausible synthesis route for this compound can be conceptualized as a one-pot process involving reduction, chlorination, and cyanation, starting from 2-fluorobenzaldehyde.

-

Reduction: 2-fluorobenzaldehyde is reduced to 2-fluorobenzyl alcohol.

-

Chlorination: The resulting alcohol is then chlorinated to form 2-fluorobenzyl chloride.

-

Cyanation: Finally, a cyanation reaction replaces the chlorine atom with a nitrile group to yield this compound.

Purification of the final product is typically achieved through vacuum distillation.[6]

An alternative, more modern approach involves the dehydrogenative electrochemical activation of benzylic positions followed by cyanation.[7] This method is presented as a sustainable and metal-free protocol.[7]

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization Protocol

A standard workflow for the analytical characterization of synthesized this compound would involve multiple spectroscopic and chromatographic techniques to confirm its identity and purity.

References

- 1. Benzeneacetonitrile, 2-fluoro- | C8H6FN | CID 67592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 4. This compound 97 326-62-5 [sigmaaldrich.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluorophenylacetonitrile: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenylacetonitrile, a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its molecular structure, physicochemical properties, and provides a detailed experimental protocol for its synthesis and characterization.

Molecular Structure and Chemical Formula

This compound, also known as 2-fluorobenzyl cyanide, is an aromatic organic compound. Its structure consists of a phenyl ring substituted at the ortho-position with a fluorine atom and a cyanomethyl group (-CH₂CN).

The presence of the electronegative fluorine atom on the benzene ring influences the molecule's electronic properties and reactivity. The nitrile group is a versatile functional group that can be converted into other functionalities, such as amines, carboxylic acids, and amides, making this compound a valuable building block in organic synthesis.

Molecular Formula: C₈H₆FN[1]

Key Identifiers and Properties:

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 2-(2-fluorophenyl)acetonitrile | [2] |

| Synonyms | 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile | [2] |

| CAS Number | 326-62-5 | |

| Molecular Weight | 135.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 114-117 °C at 20 mmHg | |

| Density | 1.059 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5009 | |

| Flash Point | 43 °C (closed cup) | |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| SMILES String | Fc1ccccc1CC#N | |

| InChI Key | DAVJMKMVLKOQQC-UHFFFAOYSA-N |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is through the nucleophilic substitution of 2-fluorobenzyl bromide with sodium cyanide. This reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO).

Experimental Protocol: Nucleophilic Substitution

This protocol is based on established methods for the synthesis of benzyl cyanides from their corresponding benzyl halides.[3][4]

Materials:

-

2-Fluorobenzyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluorobenzyl bromide (1 equivalent) in anhydrous DMSO.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.2 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 - 7.30 | m | 2H | Ar-H |

| 7.20 - 7.05 | m | 2H | Ar-H |

| 3.74 | s | 2H | -CH₂- |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 (d, J = 246 Hz) | C-F |

| 131.5 (d, J = 4 Hz) | Ar-C |

| 129.5 (d, J = 8 Hz) | Ar-C |

| 124.5 (d, J = 4 Hz) | Ar-C |

| 119.0 (d, J = 16 Hz) | Ar-C |

| 117.0 | -CN |

| 115.5 (d, J = 22 Hz) | Ar-C |

| 17.0 | -CH₂- |

Note: The assignments and coupling constants (J) are predicted based on known spectral data for similar compounds and general principles of NMR spectroscopy. The doublet (d) multiplicity for the aromatic carbons is due to coupling with the fluorine atom.

Infrared (IR) Spectroscopy

Experimental Protocol:

The IR spectrum is obtained using an Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrometer. A small drop of the liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2930 | Medium | Aliphatic C-H stretch |

| ~2250 | Medium | C≡N (nitrile) stretch |

| ~1610, 1585, 1490 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1230 | Strong | C-F stretch |

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample is injected into the GC, and the separated components are introduced into the mass spectrometer.

Expected Fragmentation Pattern:

| m/z | Interpretation |

| 135 | Molecular ion [M]⁺ |

| 108 | Loss of HCN, [M - HCN]⁺ |

| 107 | Loss of H₂CN, [M - H₂CN]⁺ |

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidate. The nitrile group provides a handle for further chemical transformations to build more complex molecular architectures.

Logical Relationship in Drug Discovery Workflow

Caption: Role of this compound in a drug discovery workflow.

This technical guide provides essential information for researchers and professionals working with this compound. The detailed protocols and compiled data facilitate its synthesis, characterization, and application in the development of new chemical entities.

References

spectroscopic data of 2-Fluorophenylacetonitrile (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluorophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound (CAS 326-62-5), a compound of interest in various research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Compound Information

IUPAC Name: 2-(2-fluorophenyl)acetonitrile[1]

Synonyms: 2-Fluorobenzyl cyanide, o-Fluorophenylacetonitrile[1][2][3][4][5]

Molecular Formula: C₈H₆FN[1][3]

Molecular Weight: 135.14 g/mol [1][3]

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.[6][7]

¹H NMR Data

The ¹H NMR spectrum provides information about the different types of protons in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Description |

| 7.413 | Aromatic Proton |

| 7.318 | Aromatic Proton |

| 7.163 | Aromatic Proton |

| 7.077 | Aromatic Proton |

| 3.734 | Methylene Protons (-CH₂) |

Data sourced from a spectrum run in CDCl₃ at 400 MHz.[2]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the different types of carbon atoms in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm |

| 162.3 (d, J=246.9 Hz) |

| 131.5 (d, J=8.3 Hz) |

| 129.5 (d, J=3.7 Hz) |

| 124.9 (d, J=3.7 Hz) |

| 117.2 |

| 115.8 (d, J=21.2 Hz) |

| 115.5 (d, J=15.9 Hz) |

| 17.5 |

Note: The assignments of specific carbons were not explicitly provided in the source data. The values are reported from a spectrum run in CDCl₃.[8]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic compound is as follows:[6][9]

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference point for the chemical shifts (δ = 0 ppm).

-

Transfer to NMR Tube: Filter the solution into a clean NMR tube.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Optimization of instrument-specific parameters may be required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11]

IR Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (Nitrile) stretch |

| ~1600-1450 | C=C Aromatic ring stretch |

| ~1250 | C-F stretch |

| ~750 | C-H Aromatic out-of-plane bend |

Note: Specific peak values can be found on spectral databases such as SpectraBase.[1]

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra.[1]

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and collect the infrared spectrum of the sample.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[12][13][14]

Mass Spectrometry Data

The mass spectrum of this compound shows the molecular ion peak and various fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 135.0 | 100.0 | [M]⁺ (Molecular Ion) |

| 134.0 | 45.4 | [M-H]⁺ |

| 115.0 | 17.6 | [M-HF]⁺ or [C₈H₅N]⁺ |

| 108.0 | 46.0 | [M-HCN]⁺ |

| 107.0 | 26.6 | [C₇H₄F]⁺ |

Data obtained via electron ionization (EI) at 75 eV.[8]

Experimental Protocol for Mass Spectrometry (Electron Ionization)

A general procedure for obtaining an EI mass spectrum is as follows:[12]

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. Benzeneacetonitrile, 2-fluoro- | C8H6FN | CID 67592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 2-フルオロフェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound, 97% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. 2-Fluorobenzyl cyanide(326-62-5) 13C NMR spectrum [chemicalbook.com]

- 9. web.mit.edu [web.mit.edu]

- 10. amherst.edu [amherst.edu]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. fiveable.me [fiveable.me]

The Biological Activity of 2-Fluorophenylacetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-Fluorophenylacetonitrile represent a promising class of compounds with a diverse range of biological activities. The incorporation of the fluorine atom into the phenylacetonitrile scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced pharmacological effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential as anticancer and antimicrobial agents.

Synthesis of this compound Derivatives

The primary synthetic route to a variety of biologically active acrylonitrile derivatives is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound, such as a substituted phenylacetonitrile, with an aldehyde or ketone.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of 2-phenylacrylonitrile derivatives, which can be adapted for this compound.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

This compound (1 mmol)

-

Piperidine (0.1 mmol) or another suitable base (e.g., sodium ethoxide)

-

Ethanol (10 mL) or another appropriate solvent (e.g., toluene)

Procedure:

-

Dissolve the substituted benzaldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 mmol) to the mixture.

-

Reflux the reaction mixture for a period of 2-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product, wash with cold ethanol, and dry.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Workflow for Knoevenagel Condensation:

Knoevenagel Condensation Workflow

Anticancer Activity

Numerous derivatives of phenylacetonitrile, including those with fluorine substitutions, have demonstrated potent anticancer activity. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 2-phenylacetonitrile and related derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon) | 5.9 nM | [1] |

| BEL-7402 (Liver) | 7.8 nM | [1] | ||

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | Dichlorophenylacrylonitrile | MCF-7 (Breast) | 0.56 µM | |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | Dichlorophenylacrylonitrile | MCF-7 (Breast) | 0.127 µM | |

| Compound 5c | 3-(4-fluorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (Gastric) | 0.75 µM | |

| Compound 5h | 3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | AGS (Gastric) | 0.41 µM | |

| Compound 3c | (Z)-2,3-diphenylacrylonitrile analog | SK-OV-3 (Ovarian) | 0.14 µg/mL | |

| HCT15 (Colon) | 0.34 µg/mL | |||

| Compound 4p | 2,3-diaryl acrylonitrile | HCT116 (Colon) | 0.13 µM |

Mechanism of Action: Tubulin Polymerization Inhibition

Many 2-phenylacetonitrile derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for the formation of the mitotic spindle during cell division. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent apoptotic cell death.[2]

Tubulin Polymerization Inhibition Pathway

Experimental Protocols for Anticancer Evaluation

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cells treated with test compounds

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PBS containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

This assay directly measures the effect of compounds on the assembly of microtubules.

Materials:

-

Purified tubulin

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Test compounds

-

Glycerol

-

Temperature-controlled spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing tubulin, polymerization buffer, and GTP on ice.

-

Add the test compound or vehicle control to the reaction mixture.

-

Transfer the mixture to a pre-warmed 96-well plate at 37°C.

-

Monitor the increase in absorbance at 340 nm (for turbidity) or fluorescence (if using a fluorescent reporter) over time.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Antimicrobial Activity

Certain this compound derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for some phenylacetonitrile derivatives.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Carbamothioyl-furan-2-carboxamide derivative (4f) | S. aureus | 230-295 | |

| E. coli | 230-295 | ||

| B. cereus | 230-295 | ||

| 2-(m-fluorophenyl)-benzimidazole derivative (14) | B. subtilis | 7.81 | |

| 2-(m-fluorophenyl)-benzimidazole derivative (18) | Gram-negative bacteria | 31.25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compounds

-

Inoculum of the microorganism adjusted to a standard concentration

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Other Biological Activities

Aryl Hydrocarbon Receptor (AhR) Pathway Activation

Some dichlorophenylacrylonitrile derivatives have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cell growth, and differentiation.[3][4][5][6][7] Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as CYP1A1, leading to their transcription.[3][4]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Conclusion

Derivatives of this compound are a versatile class of compounds with significant potential in drug discovery. Their demonstrated anticancer and antimicrobial activities, coupled with well-defined mechanisms of action, make them attractive candidates for further development. The synthetic accessibility via the Knoevenagel condensation allows for the generation of diverse chemical libraries for structure-activity relationship studies. Future research should focus on optimizing the potency and selectivity of these derivatives, as well as exploring their efficacy in in vivo models, to translate their promising in vitro biological activities into novel therapeutic agents.

References

- 1. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Advancement of Fluorinated Phenylacetonitriles: A Technical Guide for Researchers

An In-depth Exploration of the Discovery, Synthesis, and Application of Fluorinated Phenylacetonitriles in Modern Drug Development.

Abstract

Fluorinated phenylacetonitriles represent a cornerstone class of intermediates in the synthesis of a wide array of pharmaceuticals and advanced materials. The introduction of fluorine into the phenylacetonitrile scaffold imparts unique physicochemical properties that can significantly enhance molecular stability, lipophilicity, and metabolic resistance, making these compounds highly valuable in drug design. This technical guide provides a comprehensive overview of the discovery and history of fluorinated phenylacetonitriles, from early synthetic strategies to modern, optimized protocols. It includes detailed experimental methodologies for the synthesis of key isomers, a thorough compilation of their physical and spectroscopic data, and an examination of their application in pharmacology, highlighted by the mechanism of the insomnia therapeutic, Lemborexant.

Discovery and Historical Context

The precise first synthesis of a simple monofluorinated phenylacetonitrile is not prominently documented in a single seminal publication. However, the historical development of synthetic organic chemistry provides a clear pathway to their initial preparation. The journey to these valuable molecules is intertwined with the broader history of organofluorine chemistry.

Early methods for introducing fluorine onto an aromatic ring were challenging due to the extreme reactivity of elemental fluorine. A significant breakthrough came in 1927 when Günther Balz and Günther Schiemann reported that aromatic amines could be converted to aryl fluorides via the thermal decomposition of their diazonium tetrafluoroborate salts.[1][2] This method, now known as the Balz-Schiemann reaction , provided the first reliable and relatively safe route to fluoroaromatics.[1][2][3] It is highly probable that the first syntheses of fluorophenylacetonitriles were achieved by applying this reaction to aminophenylacetonitriles.

Another foundational technique, nucleophilic aromatic substitution (SNAr) , was first demonstrated for fluorine by Gottlieb in 1936.[4] This reaction involves the displacement of a leaving group, such as a nitro or chloro group, from an activated aromatic ring by a fluoride source like potassium fluoride. Concurrently, general methods for the synthesis of phenylacetonitriles were being refined. A 1957 patent, for instance, detailed the reaction of various benzyl halides with alkali metal cyanides to produce phenylacetonitriles, a method readily adaptable to fluorinated starting materials.

These early methodologies, while groundbreaking, often suffered from harsh reaction conditions, the use of hazardous reagents, and modest yields. The evolution of synthetic chemistry has since led to the development of more efficient, safer, and scalable processes for the production of a diverse range of fluorinated phenylacetonitriles, driven by their increasing importance in medicinal chemistry and materials science.

Synthetic Methodologies and Experimental Protocols

The most common and direct methods for synthesizing fluorinated phenylacetonitriles involve the nucleophilic substitution of a corresponding fluorinated benzyl halide with a cyanide salt. The following protocols provide detailed procedures for the synthesis of the ortho-, meta-, and para-isomers of monofluorophenylacetonitrile.

Logical Workflow for Synthesis

The general synthetic workflow involves the conversion of a fluorinated benzyl halide (bromide or chloride) to the corresponding nitrile using a cyanide source in a suitable solvent.

Caption: General workflow for the synthesis of fluorinated phenylacetonitriles.

Protocol for the Synthesis of 2-Fluorophenylacetonitrile

Reaction: 2-Fluorobenzyl bromide is reacted with potassium cyanide in an aqueous ethanol solution.

Materials:

-

2-Fluorobenzyl bromide

-

Potassium cyanide (KCN)

-

Ethanol (absolute)

-

Deionized water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of 2-fluorobenzyl bromide (0.31 mol), potassium cyanide (0.55 mol), 150 mL of water, and 600 mL of absolute ethanol is prepared in a suitable reaction vessel.

-

The mixture is stirred and heated under reflux for 20 hours.

-

After cooling to room temperature, the reaction mixture is diluted with 4 liters of water.

-

The aqueous mixture is extracted with 500 mL of diethyl ether.

-

The ether extract is dried over anhydrous potassium carbonate and then filtered.

-

The solvent is evaporated under reduced pressure.

-

The residue is purified by vacuum distillation to yield this compound.

Protocol for the Synthesis of 3-Fluorophenylacetonitrile

Reaction: 3-Fluorobenzyl bromide is reacted with sodium cyanide in dimethylsulfoxide (DMSO).

Materials:

-

3-Fluorobenzyl bromide (5.3 mmol, 1.0 g)

-

Sodium cyanide (NaCN) (10.6 mmol, 520 mg)

-

Dimethylsulfoxide (DMSO) (10 mL)

-

Ethyl acetate

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-fluorobenzyl bromide (1.0 g, 5.3 mmol) and sodium cyanide (520 mg, 10.6 mmol) in dimethylsulfoxide (10 mL).

-

Stir the reaction at 30 °C overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water (30 mL) and extract with ethyl acetate (50 mL).

-

Wash the organic phase sequentially with water (5 x 10 mL) and saturated sodium bicarbonate solution (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography to yield 3-fluorophenylacetonitrile as a colorless oil. (Yield: 50%).

Protocol for the Synthesis of 4-Fluorophenylacetonitrile

Reaction: 4-Fluorobenzaldehyde is converted to 4-fluorophenylacetonitrile via a one-pot reduction, chlorination, and cyanation sequence.

Materials:

-

4-Fluorobenzaldehyde (0.1 mol, 14.2 g)

-

Potassium borohydride (KBH₄) (0.036 mol, 2 g)

-

Benzyltriethylammonium chloride

-

Toluene

-

30% Hydrochloric acid

-

Thionyl chloride (SOCl₂) (0.126 mol, 15 g)

-

10% Sodium carbonate solution

-

Sodium cyanide (NaCN) (0.135 mol, 6.6 g)

-

Anhydrous magnesium sulfate

Procedure:

-

Reduction: In a 250 mL four-necked flask, add water (150 mL) and 4-fluorobenzaldehyde (14.2 g, 0.1 mol). With stirring, add benzyltriethylammonium chloride (1 g) in batches, followed by the gradual addition of potassium borohydride (2 g, 0.036 mol) while keeping the temperature below 30°C. Stir at 30°C for 5 hours.

-

Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7 to obtain a toluene solution of 4-fluorobenzyl alcohol.

-

Chlorination: Transfer the toluene solution to a clean flask. Slowly add thionyl chloride (15 g, 0.126 mol) at 25°C. After addition, maintain the reaction at 50°C for 1 hour. Add water (50 mL) and 10% sodium carbonate solution to adjust the pH to 7-8.

-

Cyanation: Separate the organic phase (toluene solution of the chlorobenzyl compound). Transfer it to a flask with water (80 mL), benzyltriethylammonium chloride (1 g), and sodium cyanide (6.6 g, 0.135 mol). Heat the mixture to 90°C and stir vigorously for 3 hours.

-

Purification: After cooling, separate the toluene layer. Extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry with anhydrous magnesium sulfate. Concentrate the solution under reduced pressure. Purify by vacuum distillation to obtain 4-fluorophenylacetonitrile. (Overall Yield: 62.1%).

Quantitative Data and Characterization

The following tables summarize the key physical and spectroscopic data for 2-, 3-, and 4-fluorophenylacetonitrile. This data is essential for the identification and characterization of these compounds.

Table 1: Physical Properties of Monofluorophenylacetonitriles

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | 326-62-5 | C₈H₆FN | 135.14 | 114-117 / 20 | 1.059 | 1.5009 |

| 3-Fluorophenylacetonitrile | 501-00-8 | C₈H₆FN | 135.14 | 113-114 / 18 | 1.163 | 1.502 |

| 4-Fluorophenylacetonitrile | 459-22-3 | C₈H₆FN | 135.14 | 119-120 / 18 | 1.126 | 1.5002 |

Table 2: ¹H NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |

| This compound | 7.41 (m, Ar-H), 7.32 (m, Ar-H), 7.16 (m, Ar-H), 7.08 (m, Ar-H), 3.73 (s, -CH₂CN) |

| 3-Fluorophenylacetonitrile | 7.35 (m, 1H, Ar-H), 7.10 (m, 3H, Ar-H), 3.74 (s, 2H, -CH₂CN) |

| 4-Fluorophenylacetonitrile | 7.28 (dd, J=8.6, 5.3 Hz, 2H, Ar-H), 7.07 (t, J=8.6 Hz, 2H, Ar-H), 3.71 (s, 2H, -CH₂CN) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃)

| Compound | Chemical Shift (δ) ppm, Assignment |

| This compound | 162.2 (d, J=247.5 Hz, C-F), 131.5 (d, J=3.8 Hz, Ar-CH), 129.5 (d, J=8.1 Hz, Ar-CH), 124.8 (d, J=3.8 Hz, Ar-CH), 117.2 (-CN), 115.8 (d, J=21.2 Hz, Ar-CH), 115.5 (d, J=16.2 Hz, Ar-C), 17.1 (-CH₂) |

| 3-Fluorophenylacetonitrile | 162.9 (d, J=245.9 Hz, C-F), 130.6 (d, J=8.3 Hz, Ar-CH), 129.9 (d, J=8.6 Hz, Ar-C), 124.7 (d, J=2.9 Hz, Ar-CH), 117.2 (-CN), 116.3 (d, J=21.2 Hz, Ar-CH), 115.9 (d, J=22.3 Hz, Ar-CH), 23.3 (-CH₂) |

| 4-Fluorophenylacetonitrile | 162.8 (d, J=247.0 Hz, C-F), 130.8 (d, J=8.4 Hz, Ar-CH), 128.5 (d, J=3.3 Hz, Ar-C), 117.6 (-CN), 116.1 (d, J=21.7 Hz, Ar-CH), 22.8 (-CH₂) |

Table 4: Infrared (IR) Spectroscopic Data

| Compound | Key Wavenumbers (cm⁻¹), Assignment |

| This compound | ~3060 (Aromatic C-H stretch), ~2250 (Nitrile, -C≡N stretch), ~1615, 1490 (Aromatic C=C stretch), ~1230 (C-F stretch) |

| 3-Fluorophenylacetonitrile | ~3070 (Aromatic C-H stretch), ~2255 (Nitrile, -C≡N stretch), ~1610, 1490 (Aromatic C=C stretch), ~1250 (C-F stretch) |

| 4-Fluorophenylacetonitrile | ~3050 (Aromatic C-H stretch), ~2250 (Nitrile, -C≡N stretch), ~1605, 1510 (Aromatic C=C stretch), ~1225 (C-F stretch) |

Table 5: Mass Spectrometry Data (EI)

| Compound | Key m/z values, Interpretation |

| This compound | 135 [M]⁺, 108 [M-HCN]⁺ |

| 3-Fluorophenylacetonitrile | 135 [M]⁺, 108 [M-HCN]⁺ |

| 4-Fluorophenylacetonitrile | 135 [M]⁺, 108 [M-HCN]⁺, 107 |

Applications in Drug Development: The Case of Lemborexant

Fluorinated phenylacetonitriles are critical building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The fluorine atom(s) can enhance binding affinity to biological targets, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic profiles.

A prominent example is the use of 3-fluorophenylacetonitrile in the synthesis of Lemborexant (trade name Dayvigo), a dual orexin receptor antagonist approved for the treatment of insomnia.

Orexin Signaling Pathway and Mechanism of Action of Lemborexant

The orexin system is a key regulator of the sleep-wake cycle. Orexin neuropeptides (Orexin-A and Orexin-B), produced in the lateral hypothalamus, bind to orexin receptors (OX1R and OX2R) on postsynaptic neurons.[4] This binding activates G-protein coupled signaling cascades, primarily through Gq and Gi subtypes, leading to an increase in intracellular calcium and subsequent neuronal excitation.[2][5][6][7] This signaling promotes wakefulness and arousal.

Insomnia is often associated with overactivity of the orexin system.[4] Lemborexant functions as a competitive antagonist at both OX1R and OX2R.[1][8] By blocking the binding of Orexin-A and Orexin-B, Lemborexant prevents the downstream signaling that promotes wakefulness. This suppression of the "wake drive" allows the brain's natural sleep-promoting pathways to dominate, facilitating both the onset and maintenance of sleep.[1][4]

Caption: Mechanism of action of Lemborexant in the orexin signaling pathway.

Conclusion

From their conceptual origins in the early 20th century to their current indispensable role in modern chemistry, fluorinated phenylacetonitriles have evolved from synthetic curiosities to high-value chemical intermediates. The development of robust synthetic methods has made a wide range of these compounds readily accessible, enabling their incorporation into complex molecules. As demonstrated by the case of Lemborexant, the unique properties imparted by fluorine continue to make these building blocks essential tools for medicinal chemists aiming to design the next generation of therapeutics. This guide serves as a foundational resource for researchers, providing the historical context, practical synthetic protocols, and critical characterization data needed to effectively utilize fluorinated phenylacetonitriles in their scientific endeavors.

References

- 1. grokipedia.com [grokipedia.com]

- 2. flexiprep.com [flexiprep.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 7. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

2-Fluorophenylacetonitrile safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 2-Fluorophenylacetonitrile

Introduction

This compound (CAS No. 326-62-5), also known as 2-Fluorobenzyl cyanide, is a chemical intermediate widely utilized in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its chemical formula is C8H6FN, with a molecular weight of 135.14 g/mol .[1][2] Given its hazardous properties, a comprehensive understanding of its safety and handling precautions is paramount for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and prevent accidental exposure.

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and emergency responses required when working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

Table 1: GHS Hazard Classification

| Category | Code | Hazard Statement | Pictogram | Signal Word |

| Physical Hazard | H226 | Flammable liquid and vapor.[5] | 🔥 | Warning |

| Health Hazards | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[6] | ❗ | |

| H315 | Causes skin irritation.[3] | ❗ | ||

| H319 | Causes serious eye irritation.[3] | ❗ | ||

| H335 | May cause respiratory irritation.[3] | ❗ |

Note: Some sources indicate a higher hazard classification of H331: Toxic if inhaled.[2] Users should handle the substance with appropriate caution.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for designing safe experimental and storage conditions.

Table 2: Physical and Chemical Data

| Property | Value | Source(s) |

| CAS Number | 326-62-5 | [2] |

| Molecular Formula | C8H6FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | Liquid | |

| Density | 1.059 g/mL at 25 °C | |

| Boiling Point | 114-117 °C at 20 mmHg | |

| 235 °C | [2] | |

| Flash Point | 43 °C (109.4 °F) - closed cup | |

| >100 °C (212 °F) | [2] | |

| Refractive Index | n20/D 1.5009 |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimize the risk of exposure and accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[7][8] A chemical fume hood is strongly recommended to control vapor exposure.

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other sources of ignition.[6][9] Use explosion-proof electrical and ventilating equipment.[6]

-

Static Discharge: Take precautionary measures against static discharges. All metal parts of equipment must be grounded and bonded.[6][9][10] Use only non-sparking tools.[6][9]

-

Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.[11]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent direct contact with the chemical.

Table 3: Recommended Personal Protective Equipment

| Area | Equipment | Specifications |

| Eye/Face | Safety Goggles / Face Shield | Chemical splash goggles are required. A face shield should be worn over goggles where there is a significant splash hazard.[11] |

| Hands | Chemical-Resistant Gloves | Impervious gloves (e.g., Type ABEK EN14387 respirator filter compatible) should be worn.[11] Inspect gloves for integrity before each use.[12] |

| Body | Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin exposure.[7][8] For significant exposure risks, impervious clothing may be necessary.[11] |

| Respiratory | Respirator | Use a NIOSH-approved respirator with an appropriate filter (e.g., ABEK type) when engineering controls are insufficient or during emergency situations.[11] Respirator use must follow a formal respiratory protection program. |

General Handling Procedures

-

Wash hands thoroughly after handling and before breaks, eating, drinking, or smoking.[7][12]

-

Handle the substance in a closed system whenever possible.[11]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[3][7][11]

-

The storage area should be secured and accessible only to authorized personnel ("Store locked up").[3][7][11]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always have the Safety Data Sheet (SDS) available to provide to medical personnel.[7][8]

Caption: Workflow for first aid response to this compound exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[8][12]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[7][12] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so.[7][12] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person.[7][8] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[8][12]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[8][12]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode.[8][12]

Accidental Release Measures

A systematic approach is required to safely manage spills.

Caption: Step-by-step workflow for responding to a this compound spill.

-

Personal Precautions: Wear appropriate protective equipment and keep unprotected personnel away.[8] Ensure adequate ventilation and remove all ignition sources.[6][8]

-

Environmental Precautions: Prevent the spill from entering drains, sewers, or waterways.[8]

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand or earth.[7][12] Collect the material using non-sparking tools and place it into a suitable, closed container for disposal.[7][10]

Disposal Considerations

Disposal of this compound and any contaminated materials must be performed in strict accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[7][11] Do not allow the chemical to enter drains or the environment.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Benzeneacetonitrile, 2-fluoro- | C8H6FN | CID 67592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. aksci.com [aksci.com]

- 9. unigel.com.br [unigel.com.br]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.fi [fishersci.fi]

An In-depth Technical Guide on the Solubility of 2-Fluorophenylacetonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Fluorophenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to a lack of publicly available quantitative solubility data, this document provides a framework for its determination. It includes a comprehensive, standardized experimental protocol for measuring the solubility of this compound in common organic solvents. Furthermore, a logical workflow for this determination is presented visually. This guide serves as a foundational resource for researchers and professionals requiring solubility data for process development, formulation, and chemical synthesis involving this compound.

Introduction

Physical and Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for handling the compound and for designing solubility experiments.

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.059 g/mL at 25 °C | |

| Boiling Point | 114-117 °C at 20 mmHg | |

| Flash Point | 43 °C (closed cup) | |

| Refractive Index | n20/D 1.5009 |

Solubility of this compound in Organic Solvents

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. The selection of solvents covers a range of polarities and chemical functionalities relevant to organic synthesis and drug development.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | Protic Polar | Data to be determined | Data to be determined | |

| Ethanol | Protic Polar | Data to be determined | Data to be determined | |

| Isopropanol | Protic Polar | Data to be determined | Data to be determined | |

| Acetone | Aprotic Polar | Data to be determined | Data to be determined | |

| Ethyl Acetate | Aprotic Polar | Data to be determined | Data to be determined | |

| Diethyl Ether | Aprotic Nonpolar | Data to be determined | Data to be determined | |

| Dichloromethane | Aprotic Polar | Data to be determined | Data to be determined | |

| Chloroform | Aprotic Polar | Data to be determined | Data to be determined | |

| Toluene | Aprotic Nonpolar | Data to be determined | Data to be determined | |

| Hexane | Aprotic Nonpolar | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on standard laboratory procedures for solubility testing.[2][3][4]

4.1. Materials and Equipment

-

This compound (purity ≥ 97%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 10 mL)

-

Thermostatic shaker or water bath

-

Calibrated micropipettes or burette

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven

-

Beakers

4.2. Procedure

-

Preparation: Ensure all glassware is clean and dry.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen organic solvent to a vial.

-

Solute Addition: Weigh the vial with the solvent. Begin adding this compound dropwise to the solvent while stirring.[2] Continue adding the solute until a slight excess of undissolved liquid (a second phase or persistent turbidity) is observed.

-

Equilibration: Cap the vial tightly and place it in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours) to ensure saturation. The equilibration time should be determined by preliminary experiments to ensure the concentration of the solute in the solvent remains constant over time.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the undissolved this compound has settled.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a syringe filter to prevent the transfer of any undissolved solute.[5]

-

Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed beaker. Record the exact weight of the beaker with the solution.

-

Solvent Evaporation: Place the beaker in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (a temperature below its boiling point is recommended, and vacuum can be applied to facilitate evaporation).

-

Final Weighing: Once all the solvent has evaporated and the beaker has cooled to room temperature in a desiccator, weigh the beaker containing the solute residue.

-

Calculation: The solubility can be calculated using the following formulas:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant sampled (mL)) * 100

-

Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute ( g/mol )) / Volume of supernatant sampled (L)

-

4.3. Safety Precautions

-

This compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a necessary framework for researchers and professionals working with this compound. While published quantitative solubility data is currently lacking, the detailed experimental protocol and workflow presented herein offer a robust method for its determination. The generation of such data is crucial for the effective and efficient use of this important chemical intermediate in research and development. It is recommended that researchers using this compound perform these solubility tests to inform their specific applications.

References

Thermochemical Data for 2-Fluorophenylacetonitrile: A Methodological Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-Fluorophenylacetonitrile (CAS: 326-62-5). A thorough search of scientific literature and chemical databases reveals a notable absence of experimentally determined or computationally predicted thermochemical data, such as the enthalpy of formation, standard entropy, and heat capacity, for this compound.

This document, therefore, serves as a comprehensive overview of the established experimental and computational methodologies that can be employed to determine these crucial thermodynamic parameters. The protocols and approaches detailed herein are standard within the field of chemical thermodynamics and are applicable to this compound and related organic molecules.

Available Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FN | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 135.14 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Density | 1.059 - 1.061 g/mL at 25 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 235 °C (at 760 mmHg) | --INVALID-LINK-- |

| 114-117 °C at 20 mmHg | --INVALID-LINK-- | |

| Refractive Index | n20/D 1.5009 | --INVALID-LINK-- |

| Flash Point | >100 °C (212 °F) | --INVALID-LINK-- |

| CAS Number | 326-62-5 | --INVALID-LINK--, --INVALID-LINK-- |

Experimental Determination of Thermochemical Properties

The following section details the primary experimental techniques for accurately measuring the thermochemical properties of organic compounds like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) in the condensed phase is most accurately determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[1]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a constant-volume calorimetric bomb.

-

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

-

Immersion: The bomb is placed in a well-insulated water bath (the calorimeter) equipped with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature change of the water bath is meticulously recorded over time until thermal equilibrium is re-established.

-

Calibration: The energy equivalent of the calorimeter (Ccal) is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[1]

-

Calculation: The heat released by the combustion of the sample is calculated from the temperature rise and the calorimeter's energy equivalent. Corrections are applied for the ignition energy and the formation of nitric acid from residual nitrogen. The standard enthalpy of combustion is then determined.

-

Derivation of ΔfH°: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's law, with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF).

Enthalpy of Sublimation/Vaporization via Calvet Microcalorimetry

The enthalpy of phase transitions, such as sublimation (ΔsubH°) and vaporization (ΔvapH°), is crucial for determining the gas-phase enthalpy of formation. Calvet-type microcalorimeters are highly suited for these measurements due to their high sensitivity.[2][3]

Experimental Protocol:

-

Sample Loading: A small, accurately weighed sample (1-5 mg) is placed into a sample cell.[2]

-

Thermal Equilibration: The sample cell and a corresponding reference cell are placed within the calorimeter and allowed to reach a stable thermal equilibrium at the desired temperature.

-

Phase Transition Induction: For sublimation, the sample cell is evacuated to a low pressure (e.g., ~0.13 Pa) to induce the phase change. For vaporization, the temperature is raised above the boiling point.[2]

-

Heat Flow Measurement: The heat absorbed by the sample during the phase transition is measured by the thermopile sensors surrounding the cell, generating a heat flow curve over time.[2]

-

Calibration and Calculation: The area under the heat flow curve is integrated and calibrated using an electrical calibration (Joule effect) to determine the total enthalpy change for the mass of the sample used.[2] This value is then converted to a molar enthalpy of sublimation or vaporization.

Heat Capacity Measurement

Heat capacity (Cp) can be measured for solid and liquid phases using Differential Scanning Calorimetry (DSC) or Calvet-type calorimeters.

Experimental Protocol (DSC):

-

Sample and Reference Pans: A weighed sample is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.

-

Temperature Program: The sample and reference are subjected to a precise temperature program (e.g., heating at a constant rate) within the DSC instrument.

-

Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the sample's heat capacity.

-

Calibration: The measurement is calibrated using a standard material with a well-known heat capacity, such as sapphire.

-

Data Analysis: The heat capacity of the sample is calculated as a function of temperature from the measured differential heat flow.

The overall workflow for the experimental determination of thermochemical data is illustrated in the diagram below.

Computational Determination of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable alternative for estimating thermochemical properties.

Composite Methods

Composite methods, such as the Gaussian-n (G4, G3) theories, are multi-step computational protocols designed to achieve high accuracy (often within 1-2 kcal/mol of experimental values) for thermochemical data.[4][5]

Computational Protocol (G4 Theory):

-

Geometry Optimization: The molecular geometry of this compound is optimized using a robust and computationally efficient method, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry using progressively larger basis sets and more sophisticated electron correlation methods (e.g., MP2, MP4, CCSD(T)).[4]

-

Energy Extrapolation: The results from the single-point calculations are extrapolated to the complete basis set (CBS) limit.

-

Empirical Corrections: A final, high-level correction term is added to account for remaining deficiencies in the calculations.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 0 K is typically calculated using the atomization energy approach. This involves calculating the total electronic energy of the molecule and subtracting the calculated energies of its constituent atoms. The result is then converted to the standard enthalpy of formation at 298.15 K using the calculated thermal corrections.

Density Functional Theory (DFT)

While generally less accurate than composite methods for thermochemistry, modern DFT functionals can provide good estimates at a lower computational cost. Functionals such as M06-2X, ωB97X-D, and B2PLYP-D3 have shown good performance for predicting enthalpies of formation when paired with appropriately large basis sets (e.g., cc-pVTZ).[5] The general workflow is similar to that of composite methods but omits the extensive series of single-point energy calculations and extrapolations.

The logical flow for the computational determination of these properties is outlined below.

Conclusion